molecular formula C14H21N3O2 B11245773 N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11245773
M. Wt: 263.34 g/mol
InChI Key: UJCKXIPBVXBQCL-UHFFFAOYSA-N
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Description

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cinnoline core, followed by functionalization to introduce the butyl and acetamide groups.

    Preparation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitrobenzyl derivatives, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The cinnoline core can engage in π-π interactions or hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)acetamide: Similar structure but with a quinoline core.

    N-butyl-2-(3-oxo-5,6,7,8-tetrahydroisoquinolin-2(3H)-yl)acetamide: Features an isoquinoline core.

Uniqueness

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to its cinnoline core, which imparts distinct electronic and steric properties compared to quinoline or isoquinoline derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C14H21N3O2/c1-2-3-8-15-13(18)10-17-14(19)9-11-6-4-5-7-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18)

InChI Key

UJCKXIPBVXBQCL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C(=O)C=C2CCCCC2=N1

Origin of Product

United States

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